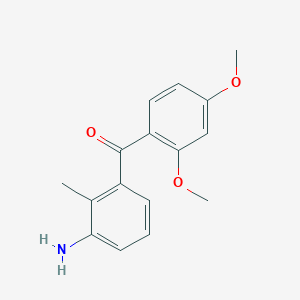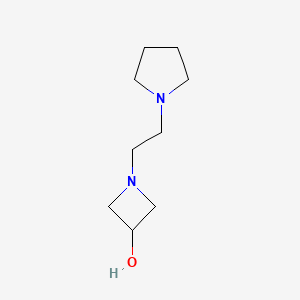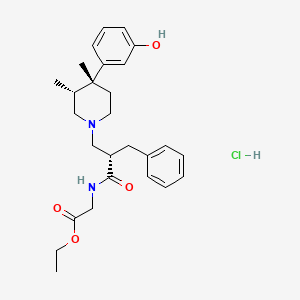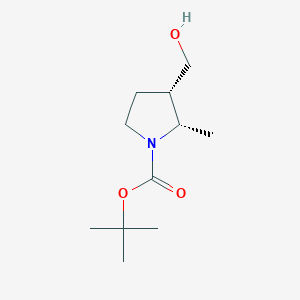
tert-Butyl (2S,3S)-3-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (2S,3S)-3-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidines. It is characterized by the presence of a tert-butyl group, a hydroxymethyl group, and a methyl group attached to a pyrrolidine ring. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.
Preparation Methods
The synthesis of tert-Butyl (2S,3S)-3-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of a suitable pyrrolidine derivative with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction conditions typically involve mild temperatures and an inert atmosphere to prevent unwanted side reactions .
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
tert-Butyl (2S,3S)-3-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group, using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while reduction of the carbonyl group would produce an alcohol.
Scientific Research Applications
tert-Butyl (2S,3S)-3-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors. It may serve as a lead compound in drug discovery efforts.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents. Its structural features may allow it to interact with specific biological targets.
Mechanism of Action
The mechanism of action of tert-Butyl (2S,3S)-3-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with active sites of enzymes or receptors, while the tert-butyl group may enhance the compound’s stability and lipophilicity. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
tert-Butyl (2S,3S)-3-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl (2S,3S)-3-(hydroxymethyl)-2-ethylpyrrolidine-1-carboxylate: This compound has an ethyl group instead of a methyl group, which may affect its reactivity and biological activity.
tert-Butyl (2S,3S)-3-(hydroxymethyl)-2-phenylpyrrolidine-1-carboxylate: The presence of a phenyl group introduces aromaticity, which can influence the compound’s interactions with biological targets.
tert-Butyl (2S,3S)-3-(hydroxymethyl)-2-isopropylpyrrolidine-1-carboxylate: The isopropyl group may provide different steric and electronic effects compared to the methyl group.
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct reactivity and potential biological activity.
Properties
Molecular Formula |
C11H21NO3 |
|---|---|
Molecular Weight |
215.29 g/mol |
IUPAC Name |
tert-butyl (2S,3S)-3-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H21NO3/c1-8-9(7-13)5-6-12(8)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9+/m0/s1 |
InChI Key |
OUWUIWFTTCJNIM-DTWKUNHWSA-N |
Isomeric SMILES |
C[C@H]1[C@H](CCN1C(=O)OC(C)(C)C)CO |
Canonical SMILES |
CC1C(CCN1C(=O)OC(C)(C)C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




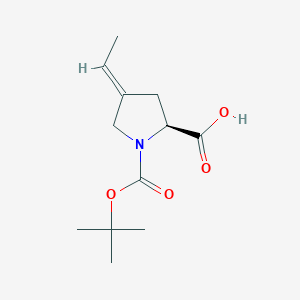
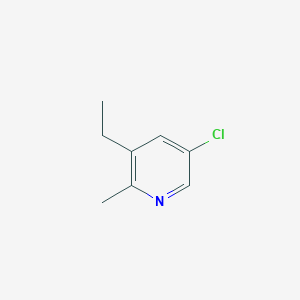
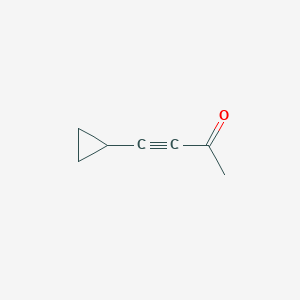

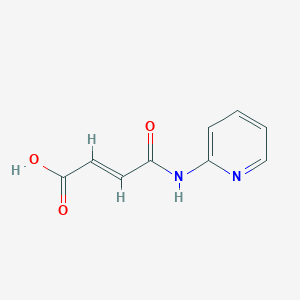
![(3AR,6aS)-2-benzyl-3a,6a-dimethyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B12993889.png)
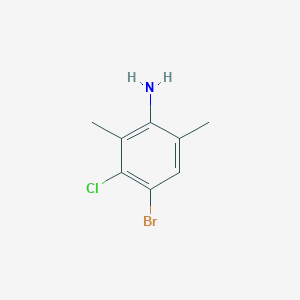
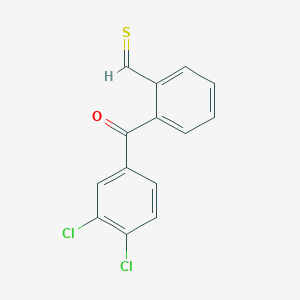
![3-((tert-Butoxycarbonyl)amino)bicyclo[2.1.0]pentane-1-carboxylic acid](/img/structure/B12993904.png)
